2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 327156-95-6
VCID: VC21540980
InChI: InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O
Molecular Formula: C13H23NO4
Molecular Weight: 257,33 g/mole

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

CAS No.: 327156-95-6

Cat. No.: VC21540980

Molecular Formula: C13H23NO4

Molecular Weight: 257,33 g/mole

* For research use only. Not for human or veterinary use.

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid - 327156-95-6

CAS No. 327156-95-6
Molecular Formula C13H23NO4
Molecular Weight 257,33 g/mole
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
Standard InChI InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key IHXBNSUFUFFBRL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O

Chemical Identity and Nomenclature

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a cyclohexane derivative characterized by an acetic acid substituent and a tert-butoxycarbonyl-protected amino group. The compound is identified by multiple registry numbers in chemical databases and has several synonyms in scientific literature. The cis configuration indicates that the amino group and the acetic acid side chain are oriented on the same side of the cyclohexane ring, which influences its three-dimensional structure and reactivity .

Chemical Identifiers

The compound is registered under several identification systems, with the primary CAS (Chemical Abstracts Service) number being 327156-95-6 . Additional CAS numbers associated with this compound or its stereoisomers include 189153-10-4 and 344933-31-9 . These multiple identifiers reflect the complexity of stereochemical representation in chemical databases and potentially different isolation or synthesis methods.

Synonyms and Alternative Names

Several synonyms exist for this compound in scientific and commercial contexts:

  • Boc-cis-4-aminocyclohexane acetic acid

  • [cis-4-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)cyclohexyl]acetic acid

  • Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, cis-

The presence of these various names in chemical literature and databases highlights the compound's recognition across different research contexts.

Structural Characteristics and Physical Properties

The molecular structure of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid combines several functional groups that determine its chemical behavior and physical properties. Understanding these properties is crucial for researchers working with this compound.

Molecular Structure

The compound features a cyclohexane ring with two key substituents: an acetic acid group attached to one carbon and a tert-butoxycarbonyl-protected amino group at the carbon in the cis-4 position. The molecular formula is C13H23NO4, indicating 13 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Its exact mass is calculated to be 257.162720 atomic mass units .

Physical Properties

A comprehensive overview of the physical properties of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is presented in Table 1.

Table 1: Physical Properties of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

PropertyValueReference
Molecular Weight257.326 g/mol
Density1.1±0.1 g/cm³
Boiling Point414.9±14.0 °C at 760 mmHg
Flash Point204.7±20.1 °C
Physical StateSolid (inferred from storage conditions)
Polar Surface Area (PSA)75.63000
LogP2.10
Vapor Pressure0.0±2.1 mmHg at 25°C
Index of Refraction1.493

The relatively high boiling and flash points indicate low volatility, which is consistent with the presence of hydrogen bonding capabilities through the carboxylic acid and amide functional groups. The LogP value of 2.10 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties that could be advantageous for certain biological applications.

Chemical Properties and Reactivity

The chemical behavior of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is governed by its functional groups: the carboxylic acid moiety and the tert-butoxycarbonyl-protected amino group.

Functional Group Reactivity

The carboxylic acid group can participate in typical acid-base reactions, forming salts with bases and undergoing esterification reactions. This functionality makes the compound versatile for various chemical transformations. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which can be selectively removed under acidic conditions to reveal the free amine for further reactions .

Stereochemistry

The cis configuration specifies the spatial arrangement of the substituents on the cyclohexane ring, with both the acetic acid side chain and the Boc-protected amino group positioned on the same side of the ring. This stereochemical arrangement affects the compound's three-dimensional structure and potentially its interactions with other molecules or biological systems .

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